molecular formula C14H15N3O3S B2441735 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-38-2

3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2441735
CAS RN: 1798680-38-2
M. Wt: 305.35
InChI Key: MNRQEJMCWHEREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .


Synthesis Analysis

Thiazolidine-2,4-dione molecules are derived and their chemical structures are established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine-2,4-dione molecules are evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential is evaluated against selected fungal and bacterial strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters and spectral techniques .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives, such as “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione”, have been synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Anti-Biofilm Properties

In addition to their direct antimicrobial activity, these compounds also exhibit anti-biofilm properties . The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .

Anticancer Activity

Thiazolidine motifs are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties including anticancer activity .

Anticonvulsant Activity

Thiazolidine derivatives also exhibit anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .

Anti-Inflammatory Activity

These compounds have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .

Neuroprotective Activity

Thiazolidine derivatives have been found to exhibit neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Antioxidant Activity

Some thiazolidin-4-ones have shown prominent antioxidant activity results . This suggests that they could be used in the treatment of diseases caused by oxidative stress .

Drug Design

Thiazolidine derivatives are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Future Directions

The future research on “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” and its derivatives could focus on improving their activity and developing multifunctional drugs . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

properties

IUPAC Name

3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-6-16(7-4-11)13(19)10-2-1-5-15-8-10/h1-2,5,8,11H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQEJMCWHEREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.